N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
Description
The compound N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a 1,3,4-thiadiazole derivative characterized by a 4-bromobenzylthio group at the 5-position of the thiadiazole ring and a 2-methyl-3-nitrobenzamide substituent at the 2-position. The nitro group (-NO₂) at the 3-position of the benzamide moiety may contribute to electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4O3S2/c1-10-13(3-2-4-14(10)22(24)25)15(23)19-16-20-21-17(27-16)26-9-11-5-7-12(18)8-6-11/h2-8H,9H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTCDIROOZOPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide typically involves multiple steps:
-
Formation of the Thiadiazole Ring:
- The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate acid chloride.
Scientific Research Applications
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics or antifungal agents.
Medicine: Investigated for its potential anticancer properties due to its ability to interfere with cellular processes in cancer cells.
Mechanism of Action
The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, disrupting their normal function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: It can interfere with cellular pathways such as DNA replication, protein synthesis, or cell wall synthesis in microbes, leading to cell death.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Halogen Effects : Bromine’s larger atomic radius compared to chlorine or fluorine may improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Nitro Group Role : The nitro group’s electron-withdrawing nature stabilizes charge-transfer complexes in enzyme active sites, enhancing inhibitory potency .
- Synthetic Flexibility : The thiadiazole core allows modular substitution, enabling optimization of pharmacokinetic properties (e.g., 4y’s ethyl group improving solubility) .
Biological Activity
N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a synthetic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thiadiazole Ring : A five-membered heterocyclic ring containing nitrogen and sulfur.
- Bromobenzyl Group : Enhances lipophilicity and cellular penetration.
- Nitrobenzamide Moiety : Imparts additional biological activity.
The molecular formula is , indicating the presence of bromine, nitrogen, sulfur, and oxygen atoms, which contribute to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains and fungi. The mechanism involves the inhibition of specific enzymes or receptors critical for microbial survival .
Anti-inflammatory Properties
The compound also demonstrates anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response. This activity positions it as a potential candidate for treating inflammatory diseases .
Anticancer Potential
This compound has shown promise in cancer research. Preliminary studies indicate that it may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. The compound's ability to target multiple pathways involved in cancer proliferation enhances its therapeutic potential .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The bromobenzyl group increases binding affinity to target enzymes.
- Cellular Uptake : Enhanced lipophilicity allows better cellular penetration.
- Pathway Modulation : Interference with signaling pathways involved in inflammation and tumor growth.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Q & A
Basic: What are the standard synthetic routes for N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide?
The synthesis typically involves a multi-step approach:
- Step 1: Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions (e.g., KOH/ethanol) to form the 1,3,4-thiadiazole core .
- Step 2: Introduction of the 4-bromobenzylthio group via nucleophilic substitution, using 4-bromobenzyl bromide in DMF with NaH as a base .
- Step 3: Coupling of the thiadiazole intermediate with 2-methyl-3-nitrobenzoyl chloride using EDCI/HOBt in anhydrous dichloromethane .
Key Optimization: Reaction temperatures (60–80°C for cyclization) and solvent polarity (DMF for high reactivity) significantly impact yields (reported 55–72%) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR: Assigns protons and carbons in the thiadiazole ring (δ 8.1–8.3 ppm for aromatic protons) and nitro group (δ 152–155 ppm for NO2 in 13C) .
- IR Spectroscopy: Confirms S–C=N stretch (670–690 cm⁻¹) and amide C=O (1650–1680 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 496.98) and fragmentation patterns .
Methodological Note: Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) .
Basic: What in vitro biological assays are used to evaluate its therapeutic potential?
- Anticancer Screening:
- Cell Lines: MCF-7 (breast) and A549 (lung) cells, with IC50 determination via MTT assay (48–72 hr exposure) .
- Control: Cisplatin (IC50 0.034–0.084 mmol/L for comparison) .
- Antimicrobial Testing:
- Microbial Strains: S. aureus (Gram+) and E. coli (Gram-), using broth microdilution (MIC values 8–32 µg/mL) .
Data Interpretation: Activity is benchmarked against structural analogs (e.g., 3,5-dimethylbenzamide derivatives) to prioritize lead optimization .
- Microbial Strains: S. aureus (Gram+) and E. coli (Gram-), using broth microdilution (MIC values 8–32 µg/mL) .
Advanced: How to resolve contradictions in reported biological activities across studies?
Case Example: Discrepancies in IC50 values for similar thiadiazoles may arise from:
- Assay Conditions: Varying serum concentrations (e.g., 5% vs. 10% FBS) alter compound bioavailability .
- Structural Variations: Substituent positioning (e.g., nitro at meta vs. para) impacts electron-withdrawing effects and target binding .
Methodology: - Perform side-by-side assays under standardized conditions.
- Use computational docking (e.g., AutoDock Vina) to compare binding affinities of analogs to targets like CDK2 or aromatase .
Advanced: What strategies optimize reaction yields during scale-up synthesis?
- Solvent Selection: Replace DMF with THF for easier post-reaction purification (reduces solvent boiling point) .
- Catalyst Screening: Test alternatives to EDCI (e.g., DCC or PyBOP) to improve coupling efficiency .
- Process Monitoring: Use in-situ FTIR to track amide bond formation (disappearance of –COOH peak at 1700 cm⁻¹) .
Reported Yield Improvement: From 55% (bench scale) to 68% (kilolab) via continuous flow chemistry .
Advanced: How to analyze structure-activity relationships (SAR) for this compound?
Key SAR Insights:
- 4-Bromobenzyl Group: Enhances lipophilicity (logP ~3.2), improving membrane permeability .
- Nitro Group Position: Meta-nitro (vs. para) increases electrophilicity, boosting interaction with cysteine residues in enzyme active sites .
Methodology: - Synthesize analogs with halogen substitutions (Cl, F) or nitro-to-amine reduction.
- Correlate IC50 values with Hammett constants (σ) or computational electrostatic potential maps .
Advanced: What mechanistic studies elucidate its mode of action?
- Enzyme Inhibition:
- Aromatase Assay: Measure NADPH consumption (λ = 340 nm) to quantify inhibition (e.g., IC50 0.062 mmol/L) .
- Kinase Profiling: Use ADP-Glo™ assay for CDK2 inhibition (Ki < 1 µM reported for analogs) .
- Apoptosis Induction: Flow cytometry (Annexin V/PI staining) confirms caspase-3/7 activation in treated cells .
Advanced: How to design molecular docking studies for target identification?
Protocol:
- Target Selection: Prioritize proteins with known thiadiazole interactions (e.g., EGFR, VEGFR-2) .
- Docking Software: Use Schrödinger Suite (Glide SP/XP) with OPLS4 force field .
- Validation: Compare docking scores (ΔG < -8 kcal/mol) with experimental IC50 values .
Case Study: Docking of the nitro group into the hydrophobic pocket of CDK2 (PDB: 1HCL) showed hydrogen bonding with Lys89 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
